molecular formula C14H19N3O B8108934 1-Methyl-4-(pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one

1-Methyl-4-(pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one

Cat. No.: B8108934
M. Wt: 245.32 g/mol
InChI Key: MOVTULABPFFELM-UHFFFAOYSA-N
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Description

1-Methyl-4-(pyridin-4-yl)-1,8-diazaspiro[45]decan-2-one is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom

Preparation Methods

The synthesis of 1-Methyl-4-(pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a ketone or aldehyde.

    Introduction of the pyridine ring: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the spirocyclic core.

    Methylation: The final step involves the methylation of the nitrogen atom to obtain the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Methyl-4-(pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, where halogenated derivatives can be formed using halogenating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions.

Scientific Research Applications

1-Methyl-4-(pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The spiro structure allows for unique binding interactions, which can enhance its efficacy and selectivity.

Comparison with Similar Compounds

Similar compounds to 1-Methyl-4-(pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one include other spirocyclic compounds and pyridine derivatives. Some examples are:

    1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic core but differs in the substituents attached to the rings.

    1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one: Another spirocyclic compound with different functional groups, showing varied biological activities.

The uniqueness of this compound lies in its specific combination of the spirocyclic core and the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-4-pyridin-4-yl-1,8-diazaspiro[4.5]decan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-17-13(18)10-12(11-2-6-15-7-3-11)14(17)4-8-16-9-5-14/h2-3,6-7,12,16H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVTULABPFFELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C12CCNCC2)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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